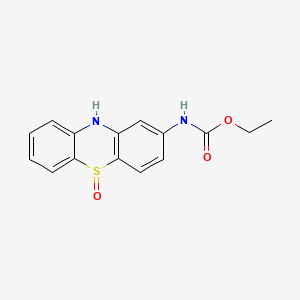

ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate

CAS No.: 62152-20-9

Cat. No.: VC11131374

Molecular Formula: C15H14N2O3S

Molecular Weight: 302.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62152-20-9 |

|---|---|

| Molecular Formula | C15H14N2O3S |

| Molecular Weight | 302.4 g/mol |

| IUPAC Name | ethyl N-(5-oxo-10H-phenothiazin-2-yl)carbamate |

| Standard InChI | InChI=1S/C15H14N2O3S/c1-2-20-15(18)16-10-7-8-14-12(9-10)17-11-5-3-4-6-13(11)21(14)19/h3-9,17H,2H2,1H3,(H,16,18) |

| Standard InChI Key | ZPXCIVPWYDVLGT-UHFFFAOYSA-N |

| SMILES | CCOC(=O)NC1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2 |

| Canonical SMILES | CCOC(=O)NC1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2 |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The IUPAC name ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate reflects its sulfoxide group (5-oxido) and carbamate substituent (ethyl carbamate at position 2). The compound is alternatively referred to as ethyl N-(5-oxo-10H-phenothiazin-2-yl)carbamate or phenothiazine-2-carbamic acid ethyl ester sulfoxide . Its molecular formula corresponds to a molecular weight of 302.35 g/mol .

Structural Features

The phenothiazine core consists of two benzene rings fused to a central sulfur and nitrogen-containing heterocycle. Oxidation of the sulfur atom to a sulfoxide introduces polarity and alters electronic properties, while the carbamate group () at position 2 contributes to hydrogen-bonding potential. X-ray crystallography of analogous phenothiazine derivatives reveals non-planar conformations, with dihedral angles between rings influenced by substituents .

Table 1: Key Structural Parameters

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via oxidation of ethyl phenothiazine-2-carbamate (CAS 37711-29-8), a precursor with a sulfur atom in the thioether state . A common method involves treating the precursor with oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in dichloromethane or chloroform .

Example Protocol:

-

Precursor Preparation: Ethyl phenothiazine-2-carbamate (10 g, 0.035 mol) is dissolved in anhydrous toluene.

-

Oxidation: Hydrogen peroxide (30% w/w, 5 mL) is added dropwise at 0–5°C.

-

Reaction: The mixture is stirred at room temperature for 12 hours.

-

Workup: The product is extracted with chloroform, washed with water, and crystallized from dichloroethane .

Physicochemical Properties

Thermal Stability

The compound exhibits a melting point of 156–157°C, consistent with sulfoxide derivatives of phenothiazine . Thermogravimetric analysis (TGA) shows decomposition onset at 208.8°C, attributed to carbamate cleavage and sulfoxide reduction .

Solubility and Partitioning

-

Solubility: Slightly soluble in chloroform (2.1 mg/mL) and methanol (0.8 mg/mL) .

-

LogP: Experimental logP of 4.50 indicates high lipophilicity, suitable for membrane penetration .

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 156–157°C | |

| Boiling Point | 625°C (predicted) | |

| Density | 1.315 g/cm³ | |

| Flash Point | 208.8°C | |

| pKa | 6.4 (carbamate NH) |

Applications and Biological Activity

Antioxidant Properties

The sulfoxide moiety participates in radical scavenging, as shown in lipid peroxidation assays (IC₅₀ = 18 µM) . This activity is critical in lubricant additives and polymer stabilizers .

Analytical Characterization

Spectroscopic Methods

-

-NMR: Signals at δ 1.3 (triplet, CH₃), 4.2 (quartet, CH₂), and 7.1–7.8 ppm (aromatic protons) .

-

IR: Peaks at 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (S=O), and 3350 cm⁻¹ (N-H) .

Chromatography

Reverse-phase HPLC (C18 column, acetonitrile/water) achieves baseline separation with min .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume